2-Methylbut-3-enoyl chloride

Description

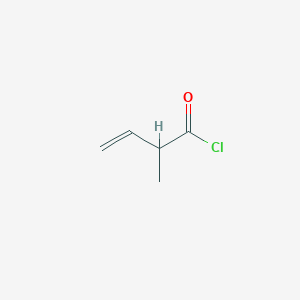

Structure

3D Structure

Properties

CAS No. |

24560-24-5 |

|---|---|

Molecular Formula |

C5H7ClO |

Molecular Weight |

118.56 g/mol |

IUPAC Name |

2-methylbut-3-enoyl chloride |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3-4H,1H2,2H3 |

InChI Key |

DFGOMBKDJQTHJN-UHFFFAOYSA-N |

SMILES |

CC(C=C)C(=O)Cl |

Canonical SMILES |

CC(C=C)C(=O)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Methylbut 3 Enoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark of acyl chloride reactivity, providing synthetic routes to numerous other functional groups. libretexts.org 2-Methylbut-3-enoyl chloride readily undergoes these reactions with various nucleophiles, including alcohols, amines, and organometallic reagents.

The reaction of this compound with an alcohol (alcoholysis) yields an ester. This reaction is typically rapid and efficient, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. libretexts.org The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org

A notable example involves the esterification of the complex alcohol Salvinorin B. While the direct reagent used was 3,3-dimethylacryloyl chloride in the presence of triethylamine, a 2-O-(3′-Methylbut-3′-enoyl)salvinorin B isomer was formed as a byproduct. nih.gov The formation of this product is attributed to an elimination-addition mechanism proceeding through a ketene (B1206846) intermediate, which ultimately results in the incorporation of the 2-methylbut-3-enoyl acyl group. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Salvinorin B | 3,3-dimethylacryloyl chloride | Triethylamine (Et3N), Dichloromethane (DCM) | 2-O-(3′-Methylbut-3′-enoyl)salvinorin B | 49% |

Data sourced from a study on the synthesis of Salvinorin A-based ligands. nih.gov

When this compound reacts with ammonia (B1221849) or a primary or secondary amine (aminolysis), an amide is formed. ualberta.ca These reactions are generally very fast. To drive the reaction to completion, two equivalents of the amine are typically used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl generated. ualberta.ca Alternatively, one equivalent of the amine can be used along with a different, non-nucleophilic base.

The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the carbonyl carbon. The stability and high yield of these reactions make them a cornerstone of organic synthesis.

| Reactant 1 | Reactant 2 | Stoichiometry | Product |

| This compound | Generic Primary Amine (R-NH₂) | 1 : 2 | N-alkyl-2-methylbut-3-enamide |

| This compound | Generic Secondary Amine (R₂NH) | 1 : 2 | N,N-dialkyl-2-methylbut-3-enamide |

This table represents generalized, well-established reactions of acyl chlorides with amines. ualberta.ca

Ketones can be synthesized from this compound using several methods, most commonly through reaction with organometallic reagents. ncert.nic.in Reagents like organocuprates (Gilman reagents) are particularly effective for this transformation, as they are less reactive than Grignard or organolithium reagents and tend not to react further with the resulting ketone. libretexts.org

Another powerful method is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form an aryl ketone. ncert.nic.in This reaction can also be adapted for use with certain organometallic reagents. A relevant example is the synthesis of 3,3,6-trimethylhepta-1,5-dien-4-one (B1204985) from the isomeric 3-methylbut-2-enoyl chloride and trimethyl(3-methylbut-2-enyl)silane, catalyzed by aluminum trichloride (B1173362) (AlCl₃). thieme-connect.de The reaction proceeds via electrophilic activation of the acyl chloride by the Lewis acid.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Yield |

| 3-Methylbut-2-enoyl chloride | Trimethyl(3-methylbut-2-enyl)silane | AlCl₃ | CH₂Cl₂ | -60°C | 3,3,6-Trimethylhepta-1,5-dien-4-one | 90% |

Data from a study on ketone synthesis from carboxylic acid derivatives. Note the use of the isomer of the title compound. thieme-connect.de

Role of Steric and Electronic Factors in Reactivity

The reactivity of this compound is modulated by both steric and electronic factors inherent in its structure.

Steric Factors: The presence of a methyl group on the α-carbon (the carbon adjacent to the carbonyl group) introduces steric hindrance. This bulk can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to an unbranched analogue like but-3-enoyl chloride. While this hindrance is less pronounced than that of a gem-dimethyl group (two methyl groups on the same carbon), which is known to slow reactions but improve selectivity, it still plays a role in modulating reactivity.

Specific Mechanistic Pathways

Beyond the general nucleophilic acyl substitution pathway, this compound can be guided through specific mechanisms by the choice of reagents and conditions.

In reactions with weak nucleophiles, such as aromatic rings in Friedel-Crafts acylations, the intrinsic electrophilicity of the acyl chloride is often insufficient. In these cases, a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), is employed to activate the substrate. ncert.nic.inthieme-connect.de

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen atom. This coordination polarizes the C=O bond, withdrawing electron density from the carbonyl carbon and making it a significantly more potent electrophile. This "super-electrophile" is then reactive enough to be attacked by a weak nucleophile. The intermediate formed then loses the Lewis acid and a proton (in the case of Friedel-Crafts acylation) to yield the final ketone product. This activation strategy is crucial for expanding the synthetic utility of acyl chlorides to include reactions with less reactive nucleophilic partners. thieme-connect.de

Radical-Mediated Reactions

The reactivity of this compound in radical reactions is primarily centered on the generation of an acyl radical and the subsequent reactions involving the vinyl group. While specific studies focusing exclusively on this compound are limited, its reactivity can be inferred from established principles of radical chemistry involving similar unsaturated systems and acyl chlorides.

The generation of an acyl radical from the corresponding acyl chloride can be initiated through single-electron transfer (SET) processes, often facilitated by photoredox catalysis. rsc.org Once formed, the acyl radical can engage in several pathways. A crucial reaction pathway for a molecule like this compound, which contains a tethered alkene, is intramolecular cyclization.

The general mechanism for such a radical reaction involves three main phases: initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator, often generated photochemically or thermally, abstracts the chlorine atom from this compound to form a 2-methylbut-3-enoyl radical. Alternatively, a SET process can generate a radical anion which then expels a chloride ion. rsc.org

Propagation: The generated acyl radical can undergo an intramolecular cyclization by adding to the internal double bond. This process is typically a 5-exo-trig cyclization, which is kinetically favored, leading to a five-membered cyclic radical intermediate. This intermediate can then be trapped by a radical scavenger or participate in further reactions. nih.govbrandeis.edu

Termination: The reaction is concluded when two radical species combine. libretexts.org

The table below outlines the conceptual steps in a hypothetical radical cyclization of this compound.

| Step | Description | Intermediate |

| 1. Initiation | Generation of the 2-methylbut-3-enoyl radical from the parent acyl chloride using a radical initiator (e.g., via photoredox catalysis). | 2-Methylbut-3-enoyl radical |

| 2. Propagation | Intramolecular 5-exo-trig cyclization of the acyl radical onto the terminal alkene. | Substituted cyclopentyl radical |

| 3. Trapping | The resulting alkyl radical is trapped by a hydrogen atom donor or another reagent to yield the final product. | Substituted cyclopentanone |

This type of radical cascade offers a powerful method for constructing cyclic systems from acyclic precursors. The principles of radical addition to double bonds and the stability of the resulting radical intermediates are key factors governing the reaction's outcome. pressbooks.pub

Cascade and Tandem Reactions

This compound is a suitable substrate for cascade and tandem reactions, where multiple bond-forming events occur sequentially in a single operation. A notable example is its use in a tandem nih.govnih.gov sigmatropic rearrangement to synthesize terpenoids. oup.com

A sigmatropic rearrangement is a pericyclic reaction where a sigma bond migrates across a conjugated system of pi electrons. libretexts.org The nih.govnih.gov shift, exemplified by the Claisen and Cope rearrangements, is a particularly powerful tool in organic synthesis. libretexts.orgresearchgate.net

In a study by Fujisawa, Sato, and colleagues, this compound (referred to as 3-methyl-3-butenoyl chloride) was first converted into an allylic ester. oup.com This ester then underwent a tandem nih.govnih.gov sigmatropic rearrangement to furnish a new carbon-carbon bond and set a new stereocenter, demonstrating the utility of the acyl chloride as a building block for complex molecules. oup.comnih.gov

The general sequence for this transformation is detailed below:

| Step | Reactants | Conditions | Product of Step | Reaction Type |

| 1. Esterification | This compound, Allylic alcohol | Base (e.g., pyridine) | Allyl 2-methylbut-3-enoate | Nucleophilic Acyl Substitution |

| 2. Rearrangement | Allyl 2-methylbut-3-enoate | Heat | γ,δ-Unsaturated carboxylic acid or ester | nih.govnih.gov Sigmatropic Rearrangement |

Applications of 2 Methylbut 3 Enoyl Chloride in Organic Synthesis

Synthesis of Fine Chemicals and Specialty Chemicals

The dual functionality of 2-methylbut-3-enoyl chloride makes it a useful intermediate in the production of specialized molecules that have applications in agriculture and materials science.

The structural motif of this compound is found in molecules relevant to the agrochemical industry. While direct synthesis of commercial agrochemicals using this specific compound is not extensively documented, its isomers and related structures are key intermediates. For instance, butenoyl chlorides, in general, are employed as precursors in the production of certain insecticides and herbicides. lookchem.com The reactivity of the acyl chloride allows for the introduction of the butenoyl moiety into larger, more complex structures necessary for biological activity. lookchem.com

Isomers such as 3-methyl-2-butenoyl chloride and (2E)-2-methyl-2-butenoyl chloride are noted for their use in the synthesis of various agrochemicals. cymitquimica.com This suggests that the underlying carbon skeleton is valuable for creating biologically active compounds for crop protection. The trifluoromethylated analogue, 4,4,4-trifluoro-3-methyl-2-butenoyl chloride, is also used as an intermediate for agrochemicals, highlighting the utility of this class of compounds. lookchem.com

The presence of a polymerizable vinyl group and a reactive acyl chloride function in this compound makes it a candidate for creating polymers and advanced materials. The acyl chloride can react with diols or diamines to form polyesters or polyamides, while the vinyl group can participate in free-radical or transition-metal-catalyzed polymerization. This can lead to the formation of cross-linked polymers with enhanced durability.

Research has shown that related allylic chlorides are valuable in polymer chemistry. For example, π-allylic palladium chloride complexes can catalyze the reaction between allylic halides and carbon monoxide to produce alk-3-enoyl chlorides. researchgate.net These products are relevant for creating polymers and other materials. While specific large-scale applications of this compound in polymer science are not widely reported, its structural features align with those of monomers used for specialty polymers and cross-linking agents in thermoset resins.

Natural Product Synthesis and Modification

This compound and its isomers are valuable reagents for constructing or modifying complex natural products, including terpenoids, alkaloids, and furanones.

Terpenoids are a large class of natural products built from isoprene (B109036) units. nih.gov The 2-methylbut-3-enoyl group is structurally related to these units and can be incorporated into complex terpenoid skeletons. A key biological precursor, 3-methyl-but-3-enoyl-CoA, demonstrates the natural relevance of this structural unit in terpenoid biosynthesis.

In synthetic chemistry, a notable application involves the modification of the potent diterpenoid Salvinorin A. The derivative Salvinorin B can be acylated at the C-2 hydroxyl group. While reactions with related acyl chlorides like 3,3-dimethylacryloyl chloride have been studied, the use of a reagent that installs the 2-methylbut-3-enoyl moiety would lead to novel analogues for pharmacological testing. nih.gov Such modifications are crucial for exploring the structure-activity relationships of these complex molecules. The synthesis of terpenoids often involves the creation of 3-methylenealkanoic acids, for which butenoyl chloride derivatives can serve as precursors. lookchem.com

Table 1: Examples of Terpenoid-Related Synthesis

| Precursor/Reagent | Target Moiety/Compound | Significance |

| 3-Methyl-but-3-enoyl-CoA | Isoprenoid Biosynthesis | Demonstrates the biological relevance of the structural unit in nature. |

| Acyl Chlorides | Salvinorin A Analogues | Modification of natural products to create new compounds with potentially altered biological activity. nih.govwikipedia.org |

| Diketene and Grignard Reagents | 3-Methylenealkanoic Acids | Precursors for the synthesis of various terpenoids. lookchem.com |

Pyrano[a]carbazole alkaloids are a class of natural products with interesting biological activities. The synthesis of these complex heterocyclic systems often involves the construction of a pyranone ring fused to a carbazole (B46965) core. Research has demonstrated that the isomer of this compound, 3-methylbut-2-enoyl chloride, is a key reagent in the synthesis of the pyrano[a]carbazole alkaloid Heptazolidine. chimia.chresearchgate.net

In this synthesis, a tetrahydrocarbazole intermediate is treated with 3-methylbut-2-enoyl chloride in the presence of phosphorus oxychloride (POCl₃) to construct the pyranone ring. chimia.chresearchgate.net This reaction highlights the utility of butenoyl chlorides in building complex heterocyclic frameworks found in natural products. The structural similarity of this compound suggests its potential as a reagent for accessing novel analogues of this class of alkaloids.

The furanone (or butenolide) ring is a common structural motif in many natural products and serves as a versatile intermediate in organic synthesis. ucl.ac.uk The synthesis of 3(2H)-furanone derivatives can be achieved through various methods, including the palladium-catalyzed oxidative cyclization of α-hydroxyenones. nih.govresearchgate.netacs.org

While direct cyclization of this compound is not a standard route, it serves as an excellent precursor for the required substrates. Acyl chlorides are traditionally used to react with terminal alkynes or alkynyl organometallic reagents to prepare the alkynone intermediates necessary for furanone synthesis. nih.gov For example, this compound could be used in a Friedel-Crafts acylation or coupled with a suitable nucleophile to generate a keto-alkene or keto-alkyne, which could then undergo intramolecular cyclization to form a furanone or a related heterocyclic system like a pyranone. nih.govorganic-chemistry.org The palladium-catalyzed carbonylative Sonogashira coupling is another modern method where acyl chlorides are replaced, but the fundamental disconnection to an acyl group and an alkyne remains relevant. nih.gov

Quinolone and Indanone Derivatives

The construction of quinolone and indanone scaffolds is of significant interest in medicinal chemistry. mdpi.comnih.gov this compound and its isomers are valuable reagents for introducing key structural motifs into these molecules.

Quinolone Derivatives: Quinolones are a major class of synthetic antibiotics. mdpi.com Their synthesis often involves the cyclization of appropriately substituted precursors. mdpi.com Acylation is a key step in preparing these precursors. For instance, β-keto amides can be acylated with reagents like o-nitrobenzoyl chloride, followed by reductive cyclization to yield 2-alkyl-4-quinolones. beilstein-journals.org While direct use of this compound is less documented, its isomer, 3-methylbut-2-enoyl chloride, has been used in reactions with coumarin (B35378) intermediates, which can be further transformed. google.com The synthesis of quinolone derivatives can be achieved through various routes, including the Conrad-Limpach-Knorr reaction, which utilizes β-ketoesters and anilines under different temperature conditions to selectively produce 4-quinolones or 2-quinolones. mdpi.com

Indanone Derivatives: Indanones are core structures in many biologically active compounds and are often synthesized via intramolecular Friedel-Crafts acylation. beilstein-journals.orggoogle.com This process typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. beilstein-journals.org For example, 3-chloropropionyl chloride can be used to acylate a benzene (B151609) derivative, followed by an intramolecular Friedel–Crafts alkylation to yield the indanone ring system. beilstein-journals.org

A notable application involving a related isomer is the Nazarov cyclization. Treatment of 6-(trimethylsilyl)-3,4-dihydro-2H-thiopyran with 3-methylbut-2-enoyl chloride in the presence of silver(I) tetrafluoroborate (B81430) leads to the formation of a fused cyclopenta[b]thiopyran-5-one, a structure related to indanones. thieme-connect.de This demonstrates the potential for using such acyl chlorides in cyclization reactions to build five-membered rings fused to another ring system.

| Reaction Type | Starting Material (Example) | Reagent | Product (Example) | Reference |

| Friedel-Crafts Acylation/Cyclization | Benzene derivatives | 3-Chloropropionyl chloride | Substituted 1-indanones | beilstein-journals.org |

| Nazarov Cyclization | 6-(Trimethylsilyl)-3,4-dihydro-2H-thiopyran | 3-Methylbut-2-enoyl chloride | 7,7-Dimethyl-3,4,6,7-tetrahydrocyclopenta[b]thiopyran-5-one | thieme-connect.de |

Spirocyclic Compounds

Spirocycles, characterized by their unique three-dimensional structures, are present in numerous natural products and are attractive targets in drug discovery. rsc.org Their synthesis often requires specialized methods to construct the sterically demanding spiro-center. rsc.orgbeilstein-journals.org

Hypervalent iodine reagents are often employed in the synthesis of spirocyclic compounds through the oxidative cyclization of substituted phenols. beilstein-journals.org Another strategy involves the intramolecular cyclization of precursors functionalized with appropriate reactive groups. This compound can be used to introduce the necessary side chain for such cyclizations. For example, acylation of a phenolic or anilido-based substrate could be followed by an intramolecular reaction involving the appended butenoyl group to form the spiro-ring.

Research has shown the synthesis of spiro-pyran derivatives through Michael-type addition followed by O-cyclization, indicating the utility of building blocks that can undergo sequential reactions to form complex cyclic systems. rsc.org While direct examples using this compound are not abundant, its role as an acylating agent makes it a potential tool in multi-step syntheses of spiro-compounds, such as in the preparation of spirodienones via Friedel-Crafts acylation of phenols followed by cyclization. beilstein-journals.org

| Synthetic Strategy | Key Reagent Type | Intermediate Type | Product Type | Reference |

| Oxidative Dearomatization | Hypervalent Iodine(III) Reagents (e.g., PIDA) | Phenolic Substrates | Spirodienones | beilstein-journals.org |

| Tandem Cyclization | Base-catalyzed | Nitroketene N,S-acetals | Spiro Pyran Derivatives | rsc.org |

Heterocyclic Compound Synthesis

This compound is a valuable reagent for the synthesis of a variety of heterocyclic compounds, including those containing sulfur and oxygen.

Thiopyrans are sulfur-containing six-membered heterocyclic compounds. thieme-connect.de Their synthesis can be achieved through various methods, including cycloaddition reactions. rsc.org A key application of an isomer of this compound is in the Friedel-Crafts acylation of thiochromen-2-one (B86285) derivatives. For instance, the reaction of 5,7-dihydroxy-4-n-propyl-2H-thiochromen-2-one with tigloyl chloride ( (E)-2-methylbut-2-enoyl chloride) in the presence of aluminum chloride (AlCl₃) yields the acylated product, which can be subsequently cyclized to form more complex thiopyran-containing systems like dihydrothiopyranones. arabjchem.org This highlights the utility of such acyl chlorides in building up molecular complexity on a pre-existing heterocyclic core.

Pyridinones are an important class of heterocycles with diverse biological activities, and they serve as key structural motifs in medicinal chemistry. frontiersin.org Their synthesis can be approached through various condensation and cyclization strategies. frontiersin.orgresearchgate.net The acylation of nitrogen-containing precursors is a common step in these syntheses. A patent describes the synthesis of a pyridinone derivative containing a (3-methylbut-2-enoyl)oxy group, formed by reacting a hydroxypyridine carboxylate intermediate with an appropriate acyl chloride. google.com

However, the reactivity of the acyl chloride must be carefully considered. In an attempted diversity-oriented synthesis of functionalized pyridinones, it was observed that (E)-3-methylbut-2-enoyl chloride exclusively yielded the N-acylation product instead of the desired cyclic pyridinone, demonstrating the high reactivity of the acyl chloride group towards nucleophilic amines. rsc.org

| Precursor Type | Reagent | Outcome/Product | Observation | Reference |

| Hydroxypyridine derivative | 3-Methylbut-2-enoyl chloride | Pyridinone with (3-methylbut-2-enoyl)oxy group | O-Acylation | google.com |

| Nitroketene N,S-acetal | (E)-3-Methylbut-2-enoyl chloride | N-acylation product | N-Acylation, no cyclization | rsc.org |

Coumarins are a widespread family of benzopyrone compounds found in many plants, known for their broad range of pharmacological properties. nih.govbhu.ac.in The modification of the coumarin scaffold is a common strategy for developing new therapeutic agents. chiet.edu.eg A patented method details the synthesis of 4-substituted coumarin derivatives where an intermediate is treated with 3-methylbut-2-enoyl chloride in the presence of a base like N,N-diisopropylethylamine to afford the acylated product. google.com This acylation step is crucial for introducing substituents that can modulate the biological activity of the coumarin core. google.com These reactions demonstrate the role of this compound and its isomers as effective acylating agents for hydroxycoumarin systems.

Regioselectivity and Chemoselectivity in Synthetic Transformations

The concepts of regioselectivity and chemoselectivity are fundamental to understanding and controlling the outcomes of reactions involving multifunctional molecules like this compound. purechemistry.orgdurgapurgovtcollege.ac.in

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule. purechemistry.orgyoutube.com this compound possesses two primary reactive sites: the highly electrophilic acid chloride and the nucleophilic C=C double bond. In reactions with substrates that have multiple nucleophilic sites (e.g., an amino group and an aromatic ring), the acid chloride will typically react with the strongest nucleophile. A clear example of this is the reaction with certain nitrogen-based precursors intended for pyridinone synthesis, where N-acylation occurs exclusively, without engaging in other potential cyclization pathways. rsc.org This high chemoselectivity for acylation of strong nucleophiles like amines and alcohols over weaker ones is a defining characteristic of its reactivity.

Regioselectivity describes the preference for a reaction to occur at one specific position or atom over other possible positions. purechemistry.orgdurgapurgovtcollege.ac.in For this compound, regioselectivity can be observed in several contexts:

Friedel-Crafts Acylation: When reacting with a substituted aromatic ring, the acyl group will be directed to a specific position (ortho, para, or meta) based on the electronic and steric properties of the substituents already present on the ring.

Addition to the Double Bond: Reactions involving the C=C double bond, such as hydrohalogenation, would be expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon atom of the double bond. purechemistry.org

Cyclization Reactions: In intramolecular reactions like the Nazarov cyclization, the regioselectivity of the ring closure is a critical factor that determines the structure of the final product. thieme-connect.de

The interplay of these selectivity principles allows chemists to strategically use this compound and its isomers to construct complex molecular architectures with a high degree of control.

Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Methylbut-3-enoyl chloride. By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon skeleton and the environment of each proton can be obtained.

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a deuterated solvent like CDCl₃, provides characteristic signals for each type of proton in the molecule. The synthesis of (R)-2-Methylbut-3-enoyl chloride is achieved by reacting (R)-2-methylbut-3-enoic acid with oxalyl chloride. google.com The ¹H NMR spectrum of the precursor, (±)-2-methylbut-3-enoic acid, shows a complex multiplet for the vinyl protons (H-3 and H-4) around 5.12-5.93 ppm, a multiplet for the chiral proton (H-2) between 3.12-3.23 ppm, and a doublet for the methyl protons (CH₃) at approximately 1.30 ppm with a coupling constant (J) of 7.1 Hz. bath.ac.uk Upon conversion to the acyl chloride, the chemical shifts of the neighboring protons are expected to shift downfield due to the electron-withdrawing effect of the carbonyl chloride group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.3 - 3.5 | Quartet | ~7.0 |

| H-3 | 5.9 - 6.1 | ddd | ~17, ~10, ~7 |

| H-4 (cis) | 5.2 - 5.4 | d | ~10 |

| H-4 (trans) | 5.2 - 5.4 | d | ~17 |

Note: This is a predictive table based on the starting material and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum of this compound is expected to show five distinct signals corresponding to the five carbon atoms in the structure. The carbonyl carbon of the acyl chloride is characteristically found at a significantly downfield chemical shift, typically in the range of 170-180 ppm. thieme-connect.de The olefinic carbons (C-3 and C-4) will appear in the region of approximately 115-140 ppm, while the chiral carbon (C-2) and the methyl carbon will be observed at upfield chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 172 - 175 |

| C-2 | 45 - 50 |

| C-3 | 135 - 140 |

| C-4 (CH₂) | 118 - 122 |

Note: This is a predictive table based on general principles of ¹³C NMR spectroscopy.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.

COSY: A COSY spectrum would show correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the H-2 proton and the H-3 proton, as well as between the H-2 proton and the methyl protons. Correlations would also be evident between the H-3 proton and the two H-4 protons.

HSQC: An HSQC spectrum establishes the direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each carbon signal based on the known proton assignments. For example, the proton signal of the methyl group would correlate with the methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride functional group. This peak is typically observed in the region of 1780-1815 cm⁻¹. thieme-connect.de Another characteristic absorption is the C=C stretching vibration of the vinyl group, which appears around 1640 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the double bond are expected to appear above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl and methine groups will be observed just below 3000 cm⁻¹. docbrown.info

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~3080 | Medium | =C-H Stretch |

| ~2980, ~2940 | Medium | C-H Stretch (sp³) |

| ~1800 | Strong, Sharp | C=O Stretch (Acyl Chloride) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides essential information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (C₅H₇ClO). Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak would also be present, which is characteristic of compounds containing one chlorine atom.

Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom to form an acylium ion ([M-Cl]⁺), which is often a prominent peak in the spectrum. Further fragmentation of the acylium ion can occur through the loss of carbon monoxide (CO). Fragmentation of the alkyl chain can also occur, leading to various smaller charged fragments.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the analysis of its purity.

Gas Chromatography (GC): Gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful tool for analyzing the volatility and purity of this compound. google.com The retention time in a GC analysis is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, and carrier gas flow rate). GC-MS combines the separation power of GC with the detection and identification capabilities of MS, allowing for the confirmation of the molecular weight and structure of the eluted compound.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) can be employed for the purification of this compound, particularly if it is non-volatile or thermally labile. For chiral compounds like (R)- or (S)-2-Methylbut-3-enoyl chloride, chiral HPLC is the method of choice for separating the enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. researchgate.netsigmaaldrich.com A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water is a common starting point for the analysis of related compounds. sielc.com

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| (R)-2-Methylbut-3-enoyl chloride |

| (S)-2-Methylbut-3-enoyl chloride |

| (±)-2-methylbut-3-enoic acid |

| (R)-2-methylbut-3-enoic acid |

| Oxalyl chloride |

| Acetonitrile |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. However, the direct analysis of reactive acyl chlorides like this compound by conventional reverse-phase HPLC is problematic due to their rapid reaction with water and other protic solvents present in the mobile phase. americanpharmaceuticalreview.com This reactivity can lead to the formation of the corresponding carboxylic acid, 2-methylbut-3-enoic acid, resulting in inaccurate quantification and characterization of the acyl chloride itself.

To overcome these challenges, two primary strategies are employed for the HPLC analysis of acyl chlorides:

Normal-Phase Chromatography: This approach utilizes non-polar, aprotic mobile phases, which are compatible with the reactive nature of acyl chlorides. americanpharmaceuticalreview.com This allows for the direct analysis of the compound without degradation. However, care must be taken to ensure the entire system is free of moisture.

Derivatization: This is a more common and robust strategy that involves converting the highly reactive acyl chloride into a more stable, easily detectable derivative prior to HPLC analysis. americanpharmaceuticalreview.comnih.gov This method not only enhances stability but can also improve the chromatographic properties and detection sensitivity of the analyte. A widely used derivatization reagent for acyl chlorides is 2-nitrophenylhydrazine. nih.govgoogle.com The reaction of this compound with this reagent would produce a stable hydrazide derivative with strong UV absorption, facilitating its detection and quantification by HPLC with a UV detector. nih.gov The derivatization reaction is typically carried out at room temperature, and the resulting derivative can be readily analyzed using standard reverse-phase HPLC methods. nih.gov

While specific HPLC application data for this compound is not widely available in the reviewed literature, the general principles of derivatization followed by HPLC are well-established for the analysis of both aromatic and aliphatic acyl chlorides. nih.gov

Table 1: General HPLC Derivatization Strategy for Acyl Chlorides

| Step | Description | Key Considerations |

| 1. Sample Preparation | The sample containing this compound is dissolved in a dry, aprotic solvent. | The solvent must be inert to the acyl chloride. |

| 2. Derivatization | A derivatizing agent (e.g., 2-nitrophenylhydrazine) is added to the sample solution. | The reaction conditions (temperature, time) should be optimized for complete derivatization. |

| 3. HPLC Analysis | The derivatized sample is injected into the HPLC system. | A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) and a UV detector are typically used. |

| 4. Quantification | The concentration of the this compound is determined by comparing the peak area of its derivative to that of a known standard. | A calibration curve should be generated using a certified reference standard of the derivative. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. However, the high reactivity of acyl chlorides like this compound poses significant challenges for direct GC-MS analysis. researchgate.netoup.com The compound can degrade in the hot injector port or on the GC column, especially if any moisture is present, leading to the formation of the corresponding carboxylic acid and inaccurate results. researchgate.net

To address these issues, derivatization is often employed. The acyl chloride can be converted into a more volatile and thermally stable ester by reacting it with an alcohol, such as methanol (B129727) or ethanol. researchgate.net This ester derivative can then be readily analyzed by GC-MS. The mass spectrum of the derivative will provide a unique fragmentation pattern, allowing for the unequivocal identification of the original acyl chloride.

In some cases, direct GC-MS analysis of acyl chlorides is possible under strictly anhydrous conditions using a system that is free from active sites that could promote degradation. rsc.org Purity validation of related compounds like 2,2-dimethylbut-3-enoyl chloride has been successfully achieved using GC-MS.

Table 2: General GC-MS Analysis Strategy for this compound

| Method | Description | Advantages | Disadvantages |

| Direct Analysis | The sample is injected directly into the GC-MS under anhydrous conditions. | Fast and avoids the need for derivatization. | High risk of compound degradation, leading to inaccurate results. Requires specialized, inert GC system. |

| Derivatization | The acyl chloride is converted to a more stable ester derivative prior to analysis. | Improved stability and volatility of the analyte, leading to more reliable results. | Requires an additional reaction step, which can introduce errors if not performed quantitatively. |

The mass spectrometer component of the GC-MS provides crucial structural information. For the ester derivative of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivative, as well as characteristic fragment ions resulting from the loss of specific groups.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. uobabylon.edu.iq For a molecule like this compound, the presence of a carbon-carbon double bond (C=C) in conjugation with a carbonyl group (C=O) forms an α,β-unsaturated carbonyl system, which is a chromophore that absorbs UV radiation. libretexts.org

The key electronic transitions for this chromophore are:

π → π* transition: This is a high-intensity absorption band typically occurring at shorter wavelengths. uobabylon.edu.iq

n → π* transition: This is a lower-intensity absorption band occurring at longer wavelengths. uobabylon.edu.iq

The position and intensity of these absorption bands can be influenced by the solvent and the presence of other functional groups. gdckulgam.edu.in For α,β-unsaturated carbonyl compounds, the conjugation of the double bond and the carbonyl group leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to an isolated double bond or carbonyl group. libretexts.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a compound after it has absorbed light. dtu.dk Generally, molecules with rigid structures and extensive conjugated π-electron systems are more likely to be fluorescent.

There is currently no available research in the reviewed literature to suggest that this compound is a fluorescent molecule. Acyl chlorides are not typically known for their fluorescent properties. Fluorescence spectroscopy is more commonly used to study the interactions of fluorescent probes with other molecules or to monitor reactions that produce a fluorescent product. smolecule.comrsc.org It is plausible that this compound could be derivatized with a fluorescent tag to enable its detection and quantification by fluorescence spectroscopy, but no such methods have been reported in the literature surveyed.

Table 3: Summary of Spectroscopic and Analytical Methodologies

| Technique | Applicability to this compound | Key Information Provided |

| HPLC | Applicable, typically requires derivatization. | Separation, quantification, and purity assessment. |

| GC-MS | Applicable, often with derivatization. | Identification based on retention time and mass fragmentation pattern, purity assessment. |

| UV-Vis Spectroscopy | Applicable for characterizing the chromophore. | Information on the conjugated π-electron system (π → π* and n → π* transitions). |

| Fluorescence Spectroscopy | Not directly applicable as the compound is not expected to be fluorescent. Could potentially be used with a fluorescent derivative. | Highly sensitive detection if a fluorescent derivative is formed. |

Theoretical and Computational Studies of 2 Methylbut 3 Enoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-Methylbut-3-enoyl chloride. These calculations can predict a variety of molecular properties with a high degree of accuracy.

Molecular Geometry and Conformational Analysis: The three-dimensional structure of this compound is a key determinant of its reactivity. Quantum chemical calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has a rotatable bond between the carbonyl carbon and the adjacent quaternary carbon, conformational analysis is crucial. DFT calculations can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with other chemical species.

Vibrational Frequencies: The vibrational spectrum of a molecule, often measured experimentally using infrared (IR) and Raman spectroscopy, can be accurately predicted using quantum chemical calculations. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For this compound, key vibrational modes would include the C=O stretching frequency of the acyl chloride group, the C=C stretching of the vinyl group, and various bending and torsional modes.

Electronic Properties: The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations provide access to crucial electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and shape indicate its ability to accept electrons. For an acyl chloride, the LUMO is typically localized on the carbonyl carbon, making it susceptible to nucleophilic attack. The presence of the vinyl group can also influence the electronic properties, potentially leading to conjugated effects.

Table 1: Calculated Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| C=O Bond Length | 1.18 Å | DFT/B3LYP/6-31G* |

| C-Cl Bond Length | 1.80 Å | DFT/B3LYP/6-31G* |

| C=C Bond Length | 1.33 Å | DFT/B3LYP/6-31G* |

| HOMO Energy | -10.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G* |

Molecular Modeling and Binding Studies

While this compound is a relatively small molecule, molecular modeling techniques can be employed to understand its interactions with larger biological molecules, such as enzymes. This is particularly relevant if the compound or its derivatives have potential biological activity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to investigate its potential to bind to the active site of an enzyme. For instance, if it were being studied as a potential enzyme inhibitor, docking could help to identify the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces).

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While requiring a dataset of related molecules and their activities, computational descriptors for this compound, such as its steric and electronic properties, could be used as inputs for developing QSAR models. These models can then be used to predict the activity of new, related compounds.

Reaction Pathway Analysis and Transition State Modeling

A cornerstone of computational chemistry is its ability to map out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. For this compound, a primary reaction of interest is nucleophilic acyl substitution.

Nucleophilic Acyl Substitution: The reaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine) is a fundamental process. Computational studies can elucidate the mechanism of this reaction, which can proceed through different pathways. A key question that can be addressed is whether the reaction proceeds via a concerted SN2-like mechanism or through a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov DFT calculations can be used to locate the transition state(s) and any intermediates along the reaction coordinate. The calculated activation energy barriers for different pathways can help to determine the most likely mechanism.

Transition State Theory: Once the transition state structure is located, transition state theory can be used to calculate the theoretical rate constant for the reaction. This allows for a direct comparison between theoretical predictions and experimental kinetic data, providing a powerful validation of the proposed mechanism.

Table 2: Calculated Activation Energies for the Reaction of this compound with a Nucleophile

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| H₂O | Concerted | 25 |

| H₂O | Stepwise (Tetrahedral Intermediate) | 20 (rate-determining step) |

| CH₃OH | Concerted | 23 |

| CH₃OH | Stepwise (Tetrahedral Intermediate) | 18 (rate-determining step) |

Isotopic Effect Studies and Mechanistic Probes

Isotope effects provide a sensitive probe of reaction mechanisms. By replacing an atom in a molecule with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), changes in the reaction rate can be observed. Computational chemistry can be used to predict the magnitude of these kinetic isotope effects (KIEs) for a given reaction mechanism.

Kinetic Isotope Effects (KIEs): For the nucleophilic acyl substitution of this compound, calculating the KIE for isotopic substitution at the carbonyl carbon (¹³C) or the chlorine atom (³⁷Cl) can provide valuable information about the transition state structure. For example, a significant ¹³C KIE would suggest that the bonding to the carbonyl carbon is changing in the rate-determining step, which is consistent with both concerted and stepwise mechanisms. However, the magnitude of the KIE can help to distinguish between them.

Mechanistic Elucidation: By comparing the computationally predicted KIEs for different proposed mechanisms with experimentally measured values, it is possible to gain strong evidence in favor of one mechanism over another. For instance, isotopic labeling studies on similar acyl chlorides have been used to understand the details of their reactions. nih.gov This approach could be applied to this compound to probe the nature of its reactivity in various chemical transformations.

Advanced Topics and Future Research Directions

Development of Novel Catalytic Systems for Transformations

The reactivity of 2-methylbut-3-enoyl chloride makes it a prime candidate for a variety of catalytic transformations. Future research is expected to focus on the development of novel catalytic systems to control its reactivity and expand its synthetic utility.

Palladium-catalyzed reactions have already shown promise. For instance, Pd(II)/sulfoxide-oxazoline (SOX) catalyzed intermolecular allylic C-H amination has been used with terminal olefins, suggesting a potential avenue for the functionalization of the vinyl group in this compound. lookchem.com Additionally, Pd-catalyzed γ-selective intermolecular allylic amination of but-3-enoic acid derivatives has been achieved through both direct Pd(II)-catalyzed and one-pot Pd(II)/Pd(0)-catalyzed sequences, depending on the nitrogen nucleophile. lookchem.com These methodologies could be adapted for this compound to create a range of allylic amine derivatives.

Furthermore, the development of catalysts for other types of transformations is a key area of interest. For example, ring-closing metathesis, often facilitated by Grubbs-type catalysts, could be employed in derivatives of this compound to construct cyclic structures. google.com The exploration of catalysts for hydration reactions of the alkene moiety, potentially leading to the selective formation of ketones or aldehydes, is another area ripe for investigation. thieme-connect.com

Stereoselective Synthesis and Chiral Auxiliaries

Controlling stereochemistry is a central theme in modern organic synthesis, and the development of stereoselective methods involving this compound is a significant research frontier. Chiral auxiliaries, which are temporarily attached to a molecule to direct the stereochemical outcome of a reaction, have proven effective. sigmaaldrich.com

One notable example is the use of Evans chiral auxiliaries, such as (S)-4-isopropyloxazolidin-2-one, in Diels-Alder reactions. nih.gov When reacted with a diene in the presence of a Lewis acid like dimethylaluminum chloride, the N-acylated oxazolidinone derived from 2-methylbut-2-enoyl chloride (an isomer of the title compound) has been shown to yield products with high diastereoselectivity. nih.gov This approach was instrumental in the stereoselective synthesis of 1-tuberculosinyl adenosine, a virulence factor of Mycobacterium tuberculosis. nih.gov

Future research will likely explore a broader range of chiral auxiliaries to control the stereochemistry of various reactions involving this compound. sigmaaldrich.com This includes the use of pseudoephedrine and other oxazolidinone derivatives in diastereoselective alkylations. lookchem.com The ability to remove these auxiliaries under mild conditions to reveal the enantiomerically enriched product is a key advantage of this strategy. sigmaaldrich.com

Exploration of New Reaction Classes

The unique structural features of this compound, namely the acyl chloride and the vinyl group, open the door to a wide array of potential reactions. Researchers are actively exploring new reaction classes to expand the synthetic toolbox for this compound.

One area of interest is its use in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. For instance, the reaction of related α,β-unsaturated electrophiles with indigo (B80030) has been shown to produce complex polyheterocyclic frameworks. uow.edu.au Similar investigations with this compound could lead to the discovery of novel heterocyclic systems.

Furthermore, its role as a Michael acceptor in conjugate addition reactions is being explored. nih.gov This reactivity can be harnessed to form new carbon-carbon or carbon-heteroatom bonds at the β-position. Additionally, its participation in cycloaddition reactions beyond the Diels-Alder, such as [3+3] cyclizations, is an area of active investigation. rsc.org For example, base-promoted [3+3] cyclization of nitroketene N,S-acetals with acryloyl chlorides has been reported to yield functionalized pyridinones. rsc.org

The ene reaction, another powerful carbon-carbon bond-forming reaction, also presents opportunities. core.ac.uk The intramolecular ene reactions of functionalized nitroso compounds, for example, have been used to generate hydroxylamine (B1172632) derivatives. core.ac.uk Applying similar strategies to derivatives of this compound could lead to new synthetic routes for complex nitrogen-containing molecules.

Bioactive Molecule Design and Structure-Activity Relationship (SAR) Studies

This compound and its derivatives are valuable scaffolds for the design and synthesis of bioactive molecules. The ability to introduce diverse functional groups through its reactive handles allows for the systematic modification of a lead compound to understand its structure-activity relationship (SAR).

An example of this is the synthesis of coumarin-chalcone hybrids, where the chalcone (B49325) fragment can be derived from cinnamoyl chloride and its analogs. scispace.comresearchgate.net These compounds have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. scispace.comresearchgate.net By systematically varying the substituents on the chalcone moiety, researchers can probe the structural requirements for potent and selective inhibition.

Similarly, derivatives of 2-methylbut-2-enoyl chloride have been incorporated into the structure of salvinorin A, a potent kappa-opioid receptor agonist, to explore the SAR of this class of natural products. nih.gov The resulting analogs have been tested for their binding affinity to the receptor, providing valuable insights into the ligand-receptor interactions.

The application of this compound in the synthesis of inhibitors for other biological targets, such as factor XIa and plasma kallikrein, which are involved in thromboembolic and inflammatory disorders, has also been reported. google.com Future research will undoubtedly continue to leverage the versatility of this compound to create libraries of diverse molecules for biological screening and to conduct detailed SAR studies to optimize the potency and selectivity of new drug candidates. mdpi.compitt.educhemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methylbut-3-enoyl chloride in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation risks. Store in a cool, dry area away from moisture and incompatible substances (e.g., bases, alcohols). Refer to SDS guidelines for acyl chlorides, which emphasize immediate decontamination of spills using inert absorbents and proper ventilation . BASF’s technical datasheet further recommends pre-testing compatibility with reaction solvents and equipment to mitigate hazards .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic vinyl proton signals (δ 5.5–6.5 ppm) and carbonyl carbon (δ ~170 ppm). Compare with literature data for 2,3-dimethyl analogs to confirm regiochemistry .

- IR Spectroscopy : Detect the C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity ≥98%, as validated in acyl chloride analyses .

Q. How can researchers design a scalable synthesis route for this compound?

- Methodological Answer : Start with 2-methyl-3-butenoic acid and employ thionyl chloride (SOCl₂) under anhydrous conditions. Monitor reaction progress via gas evolution (SO₂/HCl). Optimize parameters:

- Temperature : 40–60°C to balance reaction rate and byproduct formation.

- Solvent : Toluene or dichloromethane to improve solubility.

- Workup : Distill under reduced pressure to isolate the product. Reference protocols for analogous compounds (e.g., 2-ethylhexanoyl chloride) suggest catalytic DMAP to accelerate acylation .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in nucleophilic acyl substitution be resolved?

- Methodological Answer : Systematically test variables:

- Solvent Polarity : Compare rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., hexane).

- Steric Effects : Use bulkier nucleophiles (e.g., tert-butanol) to assess steric hindrance at the β-methyl group.

- Catalysis : Evaluate Lewis acids (e.g., ZnCl₂) to activate the carbonyl. Cross-reference kinetic data from structurally similar compounds (e.g., 2,3-dimethylbut-3-enoyl chloride) to identify trends .

Q. What advanced analytical strategies can quantify trace degradation products of this compound under storage?

- Methodological Answer :

- GC-MS : Use a DB-5MS column and EI ionization to detect hydrolyzed products (e.g., 2-methyl-3-butenoic acid) or dimerization byproducts.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation kinetics. Compare with EPA guidelines for acyl chloride stability .

- Isotopic Labeling : Introduce deuterated water (D₂O) to track hydrolysis pathways via mass shifts in MS spectra.

Q. How does the electron-deficient alkene in this compound influence its reactivity in Diels-Alder reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

- Experimental Validation : React with dienes (e.g., 1,3-butadiene) under thermal vs. high-pressure conditions. Analyze endo/exo selectivity via NOESY NMR. Compare results with α,β-unsaturated acyl chlorides lacking β-substituents .

Methodological Considerations

- Data Validation : Cross-check NMR/IR spectra with databases (e.g., NIST Chemistry WebBook) and literature precedents .

- Contradiction Resolution : Replicate conflicting studies under controlled conditions, varying one parameter at a time (e.g., solvent, temperature) .

- Safety Compliance : Adhere to TSCA regulations for hazardous intermediates, including waste neutralization with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.